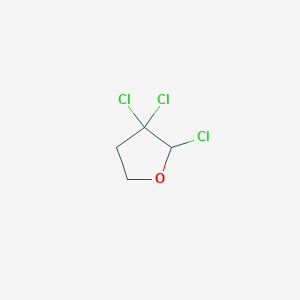

2,3,3-Trichlorotetrahydrofuran

Descripción general

Descripción

2,3,3-Trichlorotetrahydrofuran is a chlorinated derivative of tetrahydrofuran (THF), a five-membered heterocyclic compound with oxygen as the heteroatom. While the provided papers do not directly discuss 2,3,3-trichlorotetrahydrofuran, they do provide insights into the synthesis, molecular structure, and chemical properties of closely related tetrahydrofuran derivatives, which can be informative for understanding the characteristics of 2,3,3-trichlorotetrahydrofuran.

Synthesis Analysis

The synthesis of tetrahydrofuran derivatives is a topic of significant interest due to their presence in numerous natural products and pharmaceuticals. For instance, the stereoselective synthesis of 2,3,5-trisubstituted tetrahydrofurans has been achieved using chiral catalysts, such as a titanium-BINOL complex, which facilitates the formation of multiple stereogenic centers in a one-pot process . Advances in the total synthesis of natural products featuring a 2,3,5-trisubstituted tetrahydrofuran core have been made through catalysis and cascade chemistry, with some approaches utilizing naturally available starting materials . Additionally, a three-component coupling strategy has been described for the synthesis of 2,3,5-trisubstituted tetrahydrofurans with excellent stereocontrol .

Molecular Structure Analysis

The molecular structure of tetrahydrofuran derivatives is characterized by the presence of multiple substituents on the THF ring, which can significantly influence the compound's stereochemistry and reactivity. For example, the synthesis of a 2,5-bridged tetrahydrofuran with multiple centers of chirality has been reported, with the stereochemistry confirmed by X-ray structure analysis . The presence of substituents such as chloro groups would similarly affect the molecular geometry and electronic distribution in 2,3,3-trichlorotetrahydrofuran.

Chemical Reactions Analysis

Tetrahydrofuran derivatives participate in various chemical reactions, often as intermediates in the synthesis of complex molecules. The regioselective synthesis of trisubstituted 2,3-dihydrofurans from donor−acceptor cyclopropanes has been demonstrated, showcasing the versatility of THF derivatives in synthetic chemistry . Moreover, the reactivity of 3-chloro-4,5-dihydrofuran has been explored, revealing that it can undergo metalation and subsequent reactions to yield a range of functionalized products .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydrofuran derivatives are influenced by their substituents. For example, 2-methyltetrahydrofuran (2-MeTHF) is a biomass-derived solvent with a low miscibility with water, high boiling point, and remarkable stability, making it suitable for various synthetic applications . While the properties of 2,3,3-trichlorotetrahydrofuran are not directly discussed, it can be inferred that the introduction of chloro substituents would impact its polarity, boiling point, and reactivity.

Aplicaciones Científicas De Investigación

-

Organic & Biomolecular Chemistry

- Tetrahydrofuran compounds, including 2,3,5-trisubstituted tetrahydrofurans, have been the focus of various studies in organic and biomolecular chemistry .

- These molecules exhibit varied bioactivities and have garnered the interest of several synthetic chemists owing to their efficient synthesis .

- The methods of application or experimental procedures involve efficient synthesis of these molecules .

- The outcomes of these studies have confirmed the absolute stereo structure of a few of these molecules for the first time .

-

- The synthesis of tetrahydrofurans, including the use of epoxide opening reactions, is a significant area of research .

- This method allows for the control of the stereogenic centers in advance thanks to asymmetric epoxidation reactions, and only needs acid or basic conditions, usually at room temperature, to induce the cyclization step .

- The results of these studies have led to advances in the synthesis of tetrahydrofurans and their applications in total synthesis .

-

- 2,3,3-Trichlorotetrahydrofuran is a chemical compound that is used in various chemical manufacturing processes .

- The specific methods of application or experimental procedures would depend on the particular manufacturing process .

- The outcomes of these processes would also vary, but the use of 2,3,3-Trichlorotetrahydrofuran could potentially improve efficiency or yield .

-

- 2,3,3-Trichlorotetrahydrofuran is a chemical compound that is used in various chemical manufacturing processes .

- The specific methods of application or experimental procedures would depend on the particular manufacturing process .

- The outcomes of these processes would also vary, but the use of 2,3,3-Trichlorotetrahydrofuran could potentially improve efficiency or yield .

Safety And Hazards

Propiedades

IUPAC Name |

2,3,3-trichlorooxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5Cl3O/c5-3-4(6,7)1-2-8-3/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPMAAFQNIDDDAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(C1(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80339183 | |

| Record name | 2,3,3-Trichlorotetrahydrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80339183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,3-Trichlorotetrahydrofuran | |

CAS RN |

17557-41-4 | |

| Record name | 2,3,3-Trichlorotetrahydrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80339183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzoic acid, 4-[(trimethylsilyl)amino]-, trimethylsilyl ester](/img/structure/B95663.png)